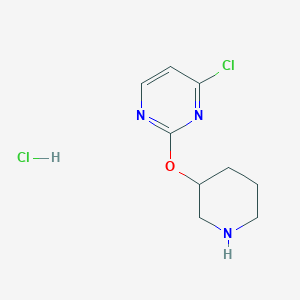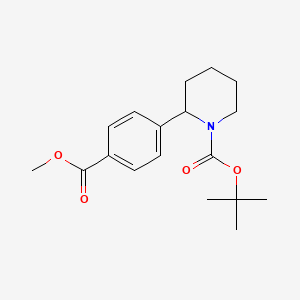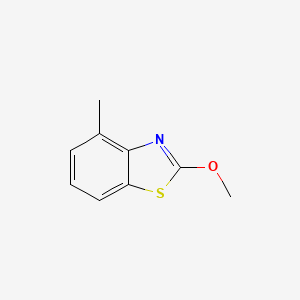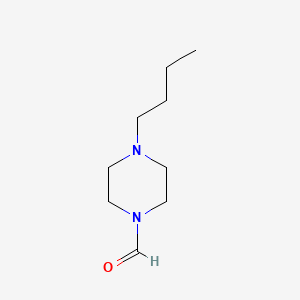
4-Butylpiperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butylpiperazine-1-carbaldehyde is an organic compound with the molecular formula C9H18N2O It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpiperazine-1-carbaldehyde typically involves the reaction of butylamine with piperazine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde. Common reagents used in this process include oxidizing agents such as sodium periodate or potassium permanganate.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
化学反応の分析
Types of Reactions: 4-Butylpiperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Butylpiperazine-1-carboxylic acid.
Reduction: 4-Butylpiperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used
科学的研究の応用
4-Butylpiperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential as a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
作用機序
The mechanism of action of 4-Butylpiperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development .
類似化合物との比較
- 4-Methylpiperazine-1-carbaldehyde
- 4-Ethylpiperazine-1-carbaldehyde
- 4-Propylpiperazine-1-carbaldehyde
Comparison: 4-Butylpiperazine-1-carbaldehyde is unique due to its longer butyl side chain, which can influence its chemical reactivity and biological interactions. Compared to its shorter-chain analogs, it may exhibit different solubility, stability, and binding properties, making it suitable for specific applications where these characteristics are advantageous .
特性
CAS番号 |
21863-67-2 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC名 |
4-butylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C9H18N2O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h9H,2-8H2,1H3 |
InChIキー |
MFUCSEPEJYAZEJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCN(CC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


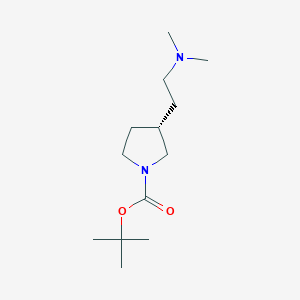
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)
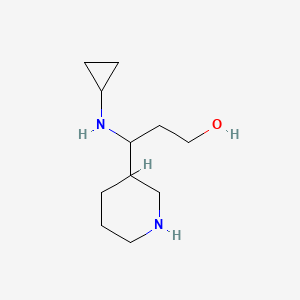
![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
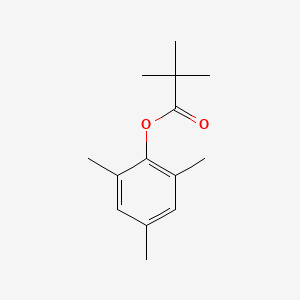
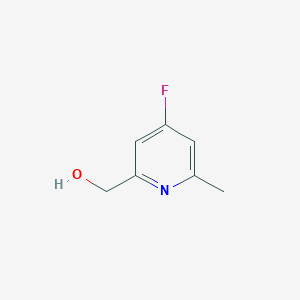
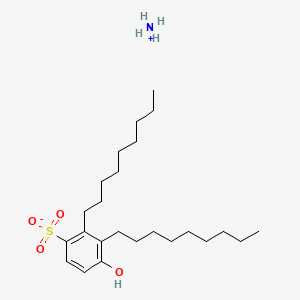
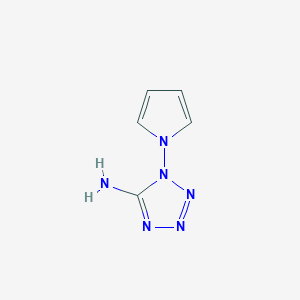
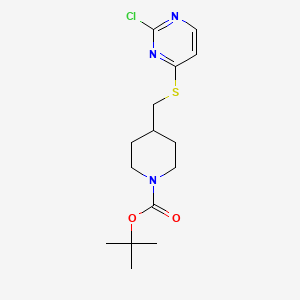
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)

